molecular formula C16H15BrO4 B1523143 (5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone CAS No. 1094749-23-1

(5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone

Cat. No.: B1523143
CAS No.: 1094749-23-1
M. Wt: 351.19 g/mol
InChI Key: YXROEBCJFPMOBN-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone (CAS 1094749-23-1) is a high-value benzophenone derivative serving as a versatile building block in organic synthesis and pharmaceutical research. With a molecular formula of C16H15BrO4 and a molecular weight of 351.19 g/mol, this compound is characterized by its distinct bromo and methoxy functional groups . These features make it a critical intermediate for constructing complex molecules, particularly in the development of potential therapeutic agents. Its structure is highly valuable for creating pharmacophores, which are essential in drug discovery efforts targeting various diseases . Research into structurally related compounds, which feature methoxy and bromo substitutions on phenyl rings, has demonstrated significant potential in the development of new antimitotic agents that inhibit tubulin polymerization, a well-established target in antitumor chemotherapy . These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to apoptosis in human tumor cell lines . Furthermore, the 3-benzoylbenzofuran scaffold, closely related to this benzophenone, is under investigation for its potent anti-HIV activity, showing promise as a non-nucleotide reverse transcriptase inhibitor . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-bromo-2-methoxyphenyl)-(3,5-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO4/c1-19-12-6-10(7-13(9-12)20-2)16(18)14-8-11(17)4-5-15(14)21-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXROEBCJFPMOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone is a member of the bromophenol family, which has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Properties

Research indicates that bromophenols exhibit significant antimicrobial activity. For instance, compounds derived from marine algae have shown efficacy against various bacterial strains. The presence of bromine and methoxy groups in the structure enhances their interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been found to inhibit protein tyrosine kinases (PTKs), which play a crucial role in cancer cell proliferation and survival. In vitro studies have demonstrated that certain derivatives exhibit IC50 values comparable to or better than established anticancer agents like genistein .

The mechanism of action primarily involves the compound's interaction with specific molecular targets. The bromine atom can participate in halogen bonding, enhancing binding affinity to target proteins. Additionally, the methoxy groups contribute to the compound's lipophilicity, facilitating cellular uptake and interaction with intracellular targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Bromine Substitution : The presence of bromine increases the potency against various biological targets.
  • Methoxy Groups : The positioning and number of methoxy groups significantly affect the compound's activity; for instance, compounds with multiple methoxy substitutions often show enhanced anticancer effects .
  • Hydroxyl Groups : Hydroxyl groups are critical for maintaining activity, particularly in PTK inhibition .

Table 1: Summary of Biological Activities

Activity IC50 Values References
Antimicrobial94.27 nM
PTK Inhibition4.66 - 13.65 μM
CytotoxicityVaries by cell line
AntioxidantIC50 = 23.10 - 34.65 µg/mL

Study on Anticancer Activity

A notable study evaluated the anticancer effects of various bromophenol derivatives including this compound on human cancer cell lines such as HeLa and MDA-MB-231. The results indicated that this compound exhibited significant cytotoxicity with IC50 values ranging from 2.72 to 13.23 μM across different cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Study on Antimicrobial Effects

Another research focused on the antimicrobial efficacy of bromophenols derived from marine sources found that compounds similar to this compound showed strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored as a potential pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, particularly in the development of drugs targeting various diseases.

Research has indicated that (5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone exhibits notable biological activities:

  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells. For example, compounds with similar structures have demonstrated significant cytotoxic effects against breast cancer cell lines such as MCF-7.
  • Antimicrobial Activity : The compound has also been evaluated for its potential antimicrobial properties, showing efficacy against various pathogens.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have highlighted the importance of substituent positions on the phenyl rings in modulating the biological activity of the compound. For instance:

  • The presence of methoxy groups enhances solubility and may improve interaction with biological targets.
  • Removal or alteration of these substituents can drastically reduce potency.

Case Study 1: SGLT2 Inhibitors

Research has focused on synthesizing derivatives of this compound as selective sodium-glucose co-transporter 2 (SGLT2) inhibitors. These compounds promote glucose excretion in urine and are beneficial in managing type 2 diabetes.

Case Study 2: Cytotoxicity Studies

A series of compounds based on this structure were tested against human cancer cell lines. Results indicated significant inhibition of tumor growth, particularly in MCF-7 cells, suggesting potential therapeutic applications in oncology.

Industrial Applications

In addition to its pharmaceutical implications, this compound is utilized in producing specialty chemicals due to its unique chemical properties. It serves as a building block for synthesizing more complex organic molecules aimed at developing new therapeutic agents.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position undergoes substitution under specific conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Bromine Replacement Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C(5-Substituted-2-methoxyphenyl)methanone72–85%
Amination NH₃, CuI, L-proline, DMSO, 120°C5-Amino-2-methoxyphenyl derivative68%

Example : Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid) forms biaryl structures, useful in drug intermediates .

Oxidation and Reduction Reactions

The ketone group and methoxy substituents participate in redox transformations:

Reaction TypeReagents/ConditionsProductNotesSource
Ketone Reduction H₂ (1 atm), Pd/C, EtOH, 25°CSecondary alcoholSelective reduction (>90%)
Methoxy Oxidation KMnO₄, H₂O, 80°CQuinone derivativeRequires acidic conditions

Mechanistic Insight : The ketone’s reduction proceeds via hydrogenation, while oxidation of methoxy groups generates hydroxylated intermediates.

Cross-Coupling Reactions

The bromo group facilitates palladium-catalyzed couplings:

Reaction TypePartnersCatalytic SystemApplicationSource
Suzuki Coupling Arylboronic acidsPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl scaffold synthesis
Buchwald-Hartwig Primary aminesPd₂(dba)₃, Xantphos, t-BuONaAminated derivatives

Case Study : Coupling with 3,5-dimethoxyphenylboronic acid yields extended π-conjugated systems for materials science .

Methoxy Deprotection

  • Reagent : BBr₃, CH₂Cl₂, −78°C → 25°C

  • Product : Phenolic derivatives (hydroxyl groups exposed).

Ketone Derivatization

  • Grignard Addition : RMgX (R = alkyl/aryl) forms tertiary alcohols.

  • Wittig Reaction : Converts ketone to alkenes (e.g., with Ph₃P=CHCO₂Et).

Substituent Effects on Reactivity

Modifications to the 3,5-dimethoxyphenyl ring alter electronic properties and reactivity:

Substituent ChangeImpact on ReactivityObserved OutcomeSource
Bromo → Chloro Faster coupling kineticsHigher yields in Suzuki reactions
Methoxy → Ethoxy Reduced electron-donating capacitySlower nucleophilic substitution
Methoxy Removal Loss of regioselective directing effectsUncontrolled side reactions

Key Finding : The 3,5-dimethoxy groups enhance the ring’s electron density, directing electrophiles to the para position relative to the ketone .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituent Features Key Structural Differences
(5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone Bromo (C5), methoxy (C2) on Ring A; 3,5-dimethoxy on Ring B Reference compound
(5-Methoxy-4-phenylbenzofuran-2-yl)(3,5-dimethoxyphenyl)methanone Benzofuran core replaces bromophenyl ring; additional phenyl at C4 Increased aromaticity; altered π-conjugation
(4-Bromo-5-t-butyldimethylsilyloxybenzofuran-2-yl)(3,5-dimethoxyphenyl)methanone t-Butyldimethylsilyloxy (C5) on benzofuran; bromo (C4) Enhanced steric bulk; improved thermal stability
(3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone Pyridine ring replaces one phenyl group Nitrogen atom introduces polarity and basicity
1-(3,5-Dimethoxyphenyl)ethanone Ethanone (acetyl) group instead of diaryl methanone Reduced conjugation; lower molecular weight

Key Observations :

  • Bromine vs. Methoxy : Bromine increases molecular weight and reactivity (e.g., Suzuki coupling), while methoxy groups improve solubility via hydrogen bonding .
  • Heteroatom Inclusion : Pyridine-containing analogs (e.g., ) show altered electronic profiles, impacting binding affinity in biological targets.

Physical Properties

Comparative NMR and melting point

Compound 1H NMR Features (CDCl3) Melting Point (°C)
This compound Expected: δ 3.8–3.9 (methoxy singlets), 6.7–7.5 (aromatic protons) Not reported
(4-Bromo-5-t-butyldimethylsilyloxybenzofuran-2-yl)(3,5-dimethoxyphenyl)methanone δ 0.26 (s, TBDMS), 3.87 (s, OCH3), 6.72–7.48 (aromatic) 119–120
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone δ 2.6 (COCH3), 6.8–7.5 (aromatic) Not reported

Insights :

  • Melting Points : Bromine and silyl groups (e.g., TBDMS in ) increase melting points due to enhanced van der Waals interactions.
  • NMR Shifts : Methoxy groups resonate as singlets near δ 3.8–3.9, while aromatic protons appear downfield (δ 6.7–7.5) .

Preparation Methods

Preparation of the 5-Bromo-2-methoxyphenyl Intermediate

A well-documented route for synthesizing 5-bromo-2-methoxyphenol, which is a crucial precursor, involves three main steps:

Step Reaction Description Reagents/Conditions Notes
1 Acetylation protection of phenolic hydroxyl group Hydroxyanisole, acetic anhydride, sulfuric acid catalyst, 100°C, 6 hours Protects hydroxyl group to direct bromination
2 Bromination Bromine, iron powder catalyst, DMF solvent, 70-80°C, 5 hours Selective bromination at 5-position
3 Deacetylation Sodium bicarbonate aqueous solution (10%), methanol, 80°C Removes acetyl protecting group to yield 5-bromo-2-methoxyphenol

This method yields the 5-bromo-2-methoxyphenol intermediate in good purity and yield (~27 g from 20.5 g hydroxyanisole scale) and can be scaled up for industrial applications.

Formation of (5-Bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone

While direct literature on the exact coupling to form this compound is limited, the general synthetic approach for such diaryl ketones involves Friedel-Crafts acylation or related carbonyl coupling methods:

  • Friedel-Crafts Acylation: The 5-bromo-2-methoxyphenyl intermediate can be converted to an acyl chloride or acid derivative, which is then reacted with 3,5-dimethoxybenzene under Lewis acid catalysis (e.g., AlCl3) to form the ketone linkage.
  • Alternative Coupling: Use of organometallic reagents (e.g., Grignard or organolithium reagents) derived from one aromatic ring reacting with an ester or acid derivative of the other.

The 3,5-dimethoxyphenyl moiety is typically introduced via commercially available 3,5-dimethoxybenzoyl chloride or by methylation of hydroxy-substituted precursors.

Experimental Data and Yields

Compound Reaction Step Reagents/Conditions Yield Purity Notes
5-Bromo-2-methoxyphenol Acetylation Hydroxyanisole, acetic anhydride, H2SO4, 100°C, 6h ~26 g (from 20.5 g) Weak yellow liquid
5-Bromo-2-methoxyphenyl acetate (brominated) Bromination Bromine, iron powder, DMF, 70-80°C, 5h 36 g white solid Concentrated by ethyl acetate extraction
5-Bromo-2-methoxyphenol Deacetylation NaHCO3 (10%), methanol, 80°C 27 g off-white solid Purified by extraction and drying

These steps are critical for ensuring the brominated phenol intermediate is obtained with high purity and yield for subsequent coupling reactions.

Notes on Reaction Conditions and Optimization

  • Protection/Deprotection: Acetylation protects the phenolic hydroxyl group and directs bromination selectively to the 5-position, preventing polybromination or side reactions.
  • Catalysts: Iron powder catalyzes bromination effectively, enhancing regioselectivity.
  • Temperature Control: Maintaining 70-80°C during bromination and 80°C during deacetylation optimizes reaction rates and product stability.
  • Purification: Multiple extraction steps with dichloromethane, ethyl acetate, and diethyl ether ensure removal of impurities.

Summary Table of Preparation Method

Step Intermediate/Product Key Reagents Conditions Yield Purpose
1 Acetylated hydroxyanisole Acetic anhydride, H2SO4 100°C, 6 h 26 g Protect phenol group
2 Brominated acetylated intermediate Bromine, Fe powder, DMF 70-80°C, 5 h 36 g Introduce bromine at 5-position
3 5-Bromo-2-methoxyphenol NaHCO3 (10%), methanol 80°C 27 g Deprotect acetyl group
4 This compound Friedel-Crafts acylation or coupling reagents Lewis acid catalysis, anhydrous conditions Variable (literature not explicit) Ketone formation linking rings

Q & A

Q. What are the key structural features influencing the reactivity of (5-bromo-2-methoxyphenyl)(3,5-dimethoxyphenyl)methanone?

The compound contains two methoxy groups at the 3,5-positions and a bromine atom at the 5-position on the aromatic rings, which sterically and electronically influence its reactivity. The methoxy groups act as electron-donating substituents, enhancing resonance stabilization, while the bromine atom introduces steric hindrance and potential sites for nucleophilic substitution. Structural analogs (e.g., brominated furanones) demonstrate similar electronic effects in coupling reactions .

Q. What synthetic strategies are employed for preparing diaryl methanones with halogen substituents?

Common methods include Friedel-Crafts acylation using brominated aromatic precursors or Ullmann-type couplings. For example, brominated acetophenones (e.g., 2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone) are synthesized via bromination of phenol derivatives using N-bromosuccinimide (NBS) under acidic conditions . Microwave-assisted synthesis may improve yields for sterically hindered derivatives.

Q. What purification methods are effective for isolating brominated diaryl methanones?

Flash column chromatography with silica gel and ethyl acetate/hexane gradients (e.g., 1:3 ratio) is widely used, as demonstrated in the purification of 1-(3,5-dibromo-4-hydroxyphenyl)ethanone (92% yield) . Recrystallization from ethanol or methanol is recommended for removing polar impurities in methoxy-substituted analogs .

Q. Which analytical techniques confirm the identity and purity of this compound?

  • 1H/13C-NMR : Distinct methoxy proton signals (δ 3.8–3.9 ppm) and aromatic splitting patterns (e.g., doublets for brominated positions) .
  • ESI-MS : Molecular ion peaks with isotopic patterns characteristic of bromine (e.g., m/z 359 [M+H]+ for C12H8Br2O3) .
  • HPLC-PDA : Purity validation (>95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How do reaction conditions (e.g., base selection) influence coupling efficiency in diaryl methanone synthesis?

Sodium hydride (NaH) in THF promotes deprotonation of acidic phenols, enabling nucleophilic substitution with brominated furanones, while potassium carbonate (K2CO3) in acetone is preferable for less acidic substrates. For example, NaH achieved 70–76% yields in furanone couplings, whereas K2CO3 required extended reaction times .

Q. What electronic effects govern the regioselectivity of bromination in methoxy-substituted aryl rings?

Methoxy groups direct electrophilic bromination to para positions due to their strong electron-donating nature. In 5-bromo-2-methoxyphenyl derivatives, steric hindrance from the methoxy group at the 2-position limits further substitution at adjacent positions, as observed in NMR studies .

Q. How can researchers address stability issues during long-term storage of brominated methanones?

Degradation of organic bromides is minimized by storage at 0–6°C under inert atmospheres. For example, brominated acetophenones stored at room temperature showed <5% decomposition over 6 months when sealed with argon .

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally complex derivatives?

Discrepancies in coupling constants (e.g., J = 8.8–2.4 Hz in aromatic protons) may arise from conformational flexibility or impurities. Repeating synthesis under strictly anhydrous conditions and using deuterated solvents for NMR analysis reduces variability .

Q. What computational methods predict the electronic properties of brominated diaryl methanones?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution. For analogs like (5-bromofuran-2-yl)(2,3-dihydroxy-4-methoxyphenyl)methanone, DFT aligns with experimental UV-Vis spectra (λmax ~300 nm) .

Q. What structure-activity relationships (SARs) guide biological testing of this compound?

Methoxy and bromine substituents enhance lipophilicity and membrane permeability, critical for antimicrobial or enzyme inhibition studies. Derivatives with para-methoxy groups showed improved activity against Striga hermonthica in germination assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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